5-(ベンジルオキシ)-2-チオウラシル

説明

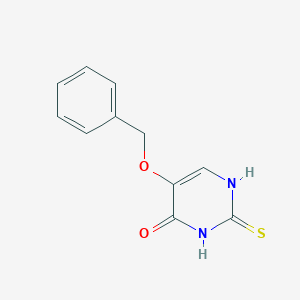

5-(Benzyloxy)-2-thiouracil: is a derivative of thiouracil, a compound known for its applications in medicinal chemistry Thiouracil compounds are characterized by the presence of a sulfur atom replacing an oxygen atom in the uracil ring

科学的研究の応用

Chemistry: 5-(Benzyloxy)-2-thiouracil is used as a building block in organic synthesis

Biology: In biological research, 5-(Benzyloxy)-2-thiouracil is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and pathways.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where thiouracil derivatives have shown efficacy, such as hyperthyroidism.

Industry: In the industrial sector, 5-(Benzyloxy)-2-thiouracil is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-thiouracil typically involves the following steps:

Starting Material: The synthesis begins with uracil as the starting material.

Thionation: Uracil undergoes thionation to replace the oxygen atom at the second position with a sulfur atom, forming 2-thiouracil.

Benzyloxylation: The final step involves the introduction of the benzyloxy group at the fifth position of the 2-thiouracil ring. This can be achieved through a nucleophilic substitution reaction using benzyl alcohol and a suitable catalyst under controlled conditions.

Industrial Production Methods: Industrial production of 5-(Benzyloxy)-2-thiouracil follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions:

Oxidation: 5-(Benzyloxy)-2-thiouracil can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfur atom back to its original state or further reduce it to a sulfide.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiouracil derivatives depending on the nucleophile used.

作用機序

The mechanism of action of 5-(Benzyloxy)-2-thiouracil involves its interaction with specific molecular targets, such as enzymes. The sulfur atom in the thiouracil ring can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

類似化合物との比較

2-Thiouracil: Lacks the benzyloxy group but shares the thiouracil core structure.

5-Methoxy-2-thiouracil: Similar structure with a methoxy group instead of a benzyloxy group.

5-(Phenylthio)-2-thiouracil: Contains a phenylthio group at the fifth position.

Uniqueness: 5-(Benzyloxy)-2-thiouracil is unique due to the presence of the benzyloxy group, which enhances its chemical reactivity and potential applications. The benzyloxy group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry and medicinal research.

生物活性

5-(Benzyloxy)-2-thiouracil, a thiouracil derivative, has garnered attention in various fields of biological research due to its potential as an enzyme inhibitor and therapeutic agent. This article delves into its biological activities, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

5-(Benzyloxy)-2-thiouracil features a thiouracil core with a benzyloxy substituent at the 5-position. This modification enhances its chemical reactivity and biological activity compared to other thiouracil derivatives. The compound's molecular formula is CHNOS, and it possesses a unique structure that allows for interactions with various biological targets.

The primary mechanism of action for 5-(Benzyloxy)-2-thiouracil involves its role as an enzyme inhibitor . The sulfur atom in the thiouracil ring can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. This property is particularly relevant in studies focused on:

- Tyrosinase Inhibition : 5-(Benzyloxy)-2-thiouracil has been shown to inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. It acts as a mixed-type inhibitor, with reported IC values of 12.6 µM for monophenolase activity and 4.0 µM for diphenolase activity.

- Aldose Reductase Inhibition : The compound exhibits potent inhibitory effects on aldose reductase, with an IC value of 0.789 µM, indicating potential applications in treating diabetic complications.

Biological Activity Data

The biological activities of 5-(Benzyloxy)-2-thiouracil have been evaluated through various studies. Below is a summary table highlighting its key activities:

Case Studies and Research Findings

- Inhibition of Tyrosinase : A study demonstrated that 5-(Benzyloxy)-2-thiouracil effectively inhibits tyrosinase, suggesting its potential use in cosmetic formulations aimed at reducing hyperpigmentation . The compound's non-competitive inhibition mechanism was elucidated through kinetic studies.

- Antimicrobial Activity : Research indicated that derivatives of thiouracils, including 5-(Benzyloxy)-2-thiouracil, exhibited varying degrees of antibacterial and antifungal activities against several strains, including Staphylococcus aureus and Candida albicans. This highlights its potential role in developing new antimicrobial agents .

- Pharmaceutical Applications : The compound has been explored as a lead structure in the synthesis of new pharmaceuticals targeting various diseases, including hyperthyroidism and certain cancers due to its enzyme-inhibiting properties.

特性

IUPAC Name |

5-phenylmethoxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-10-9(6-12-11(16)13-10)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJYTCCZTNWCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369494 | |

| Record name | 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63204-39-7 | |

| Record name | NSC95992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。